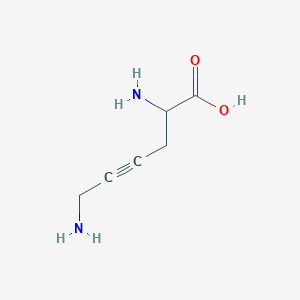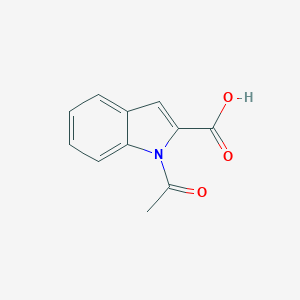
Ácido 1-acetilindol-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylindole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its presence in many natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
1-Acetylindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, it is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of 1-acetylindole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapy .
Mode of Action
1-Acetylindole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the enzyme . This interaction impairs the function of the integrase, thereby inhibiting viral replication .
Biochemical Pathways
1-Acetylindole-2-carboxylic acid affects the pathway of HIV-1 integrase, specifically the strand transfer step . By inhibiting this step, the compound prevents the insertion of the viral DNA into the host genome, effectively halting the replication of the virus .
Result of Action
The result of the action of 1-acetylindole-2-carboxylic acid is the inhibition of HIV-1 replication . By blocking the function of HIV-1 integrase, the compound prevents the virus from integrating its genetic material into the host cell’s genome, thereby stopping the production of new virus particles .
Análisis Bioquímico
Biochemical Properties
1-Acetylindole-2-carboxylic Acid has been found to interact with various enzymes and proteins. For instance, indole-2-carboxylic acid, a related compound, has been found to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the life cycle of HIV-1
Cellular Effects
Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Molecular Mechanism
It has been observed that the indole nucleus of indole-2-carboxylic acid can chelate with two Mg 2+ ions within the active site of integrase . This suggests that 1-Acetylindole-2-carboxylic Acid may exert its effects at the molecular level through similar binding interactions.
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetylindole-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of indole-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-acetylindole-2-carboxylic acid may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetylindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
1-Acetylindole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.
1-Methylindole-2-carboxylic acid: Similar in structure but with a methyl group instead of an acetyl group.
Uniqueness: What sets 1-acetylindole-2-carboxylic acid apart is its acetyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various synthetic applications and biological interactions.
Propiedades
IUPAC Name |
1-acetylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBYSRUWPZBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436889 |
Source


|
| Record name | 1-acetylindole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-26-6 |
Source


|
| Record name | 1-acetylindole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
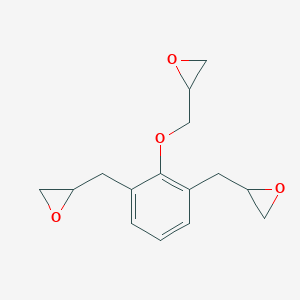
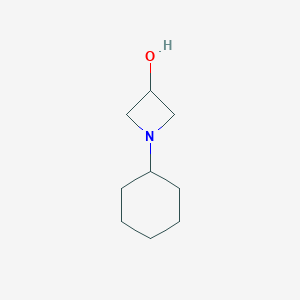
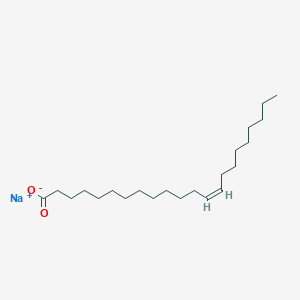

![3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl-](/img/structure/B85333.png)






